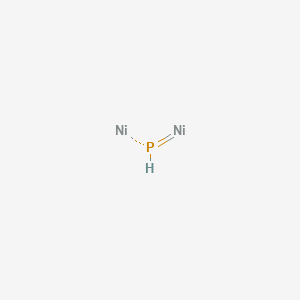

nickel;phosphanylidenenickel

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Nickel;phosphanylidenenickel is a compound of significant interest in the field of chemistry due to its unique properties and potential applications. This compound is part of the broader class of nickel phosphides, which are known for their catalytic activities and electronic properties. Nickel phosphides have been extensively studied for their roles in various catalytic processes, including hydrogen evolution reactions and hydrodesulfurization.

Vorbereitungsmethoden

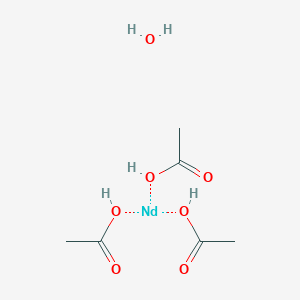

Synthetic Routes and Reaction Conditions: Nickel;phosphanylidenenickel can be synthesized through several methods. One common approach involves the thermal decomposition of nickel acetate tetrahydrate in the presence of phosphine ligands. This method allows for the formation of pure-phase nickel phosphides under controlled conditions . Another method involves the direct thermal reaction of nickel nitrate hexahydrate with triphenylphosphine, which provides good control over the phase composition and size of the resulting nickel phosphide particles .

Industrial Production Methods: In industrial settings, nickel phosphides are often produced using high-temperature reduction processes. These methods typically involve the reduction of nickel salts with phosphorus-containing compounds at elevated temperatures. The resulting nickel phosphide particles are then purified and processed for various applications.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Nickelphosphid;Phosphanylidennickel durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann zu Nickeloxid und Phosphoroxiden oxidiert werden.

Reduktion: Nickelphosphide können unter bestimmten Bedingungen zu elementarem Nickel und Phosphor reduziert werden.

Substitution: Nickelphosphid;Phosphanylidennickel kann an Substitutionsreaktionen teilnehmen, bei denen das Phosphoratom durch andere Nukleophile ersetzt wird.

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Sauerstoff oder Wasserstoffperoxid, Reduktionsmittel wie Wasserstoffgas oder Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Reaktionsbedingungen beinhalten typischerweise kontrollierte Temperaturen und Drücke, um sicherzustellen, dass die gewünschten Produkte gebildet werden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Nickeloxid, elementares Nickel und verschiedene phosphorhaltige Verbindungen, abhängig von den spezifischen Reaktionsbedingungen und Reagenzien, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

Nickelphosphid;Phosphanylidennickel hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Der Mechanismus, durch den Nickelphosphid;Phosphanylidennickel seine Wirkung entfaltet, beruht hauptsächlich auf seiner katalytischen Aktivität. Die Verbindung wirkt als Katalysator, indem sie den Elektronentransfer zwischen Reaktanten erleichtert und so die Aktivierungsenergie senkt, die für den Reaktionsablauf erforderlich ist. Diese katalytische Aktivität wird durch die elektronische Struktur des Nickelphosphids beeinflusst, die durch Modifizieren der Zusammensetzung und Phase der Verbindung eingestellt werden kann .

Wirkmechanismus

The mechanism by which nickel;phosphanylidenenickel exerts its effects is primarily through its catalytic activity. The compound acts as a catalyst by facilitating the transfer of electrons between reactants, thereby lowering the activation energy required for the reaction to proceed. This catalytic activity is influenced by the electronic structure of the nickel phosphide, which can be tuned by modifying the composition and phase of the compound .

Vergleich Mit ähnlichen Verbindungen

Nickelphosphid;Phosphanylidennickel kann mit anderen Nickelphosphiden verglichen werden, wie Nickeldiphosphid und Nickeltriphosphid. Während all diese Verbindungen ähnliche katalytische Eigenschaften aufweisen, ist Nickelphosphid;Phosphanylidennickel einzigartig in seiner Fähigkeit, stabile Komplexe mit verschiedenen Liganden zu bilden, was seine katalytische Aktivität und Selektivität erhöht . Andere ähnliche Verbindungen umfassen Nickelcarbonyl und Nickelsulfid, die ebenfalls katalytische Eigenschaften aufweisen, sich aber in ihrer elektronischen Struktur und Reaktivität unterscheiden .

Eigenschaften

Molekularformel |

HNi2P |

|---|---|

Molekulargewicht |

149.369 g/mol |

IUPAC-Name |

nickel;phosphanylidenenickel |

InChI |

InChI=1S/2Ni.HP/h;;1H |

InChI-Schlüssel |

NVGRHDRSZABBOX-UHFFFAOYSA-N |

Kanonische SMILES |

P=[Ni].[Ni] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[[N'-[(4S)-4-amino-5-methoxy-5-oxopentyl]carbamimidoyl]amino]-hydroxy-oxoazanium;hydrochloride](/img/structure/B12062240.png)

![N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12062285.png)